Titanium silicon oxide

Descripción general

Descripción

Titanium silicon oxide, also known as titanium silicate, is a compound that combines the properties of titanium and silicon oxides. It is known for its high thermal stability, mechanical strength, and resistance to chemical corrosion. These properties make it a valuable material in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Titanium silicon oxide can be synthesized through several methods, including the sol-gel process, chemical vapor deposition, and hydrothermal methods. The sol-gel process involves the hydrolysis and condensation of titanium and silicon alkoxides, resulting in a gel that can be dried and calcined to form the oxide. Chemical vapor deposition involves the reaction of titanium and silicon precursors in a vapor phase to form a thin film of the oxide on a substrate. The hydrothermal method involves the reaction of titanium and silicon precursors in an aqueous solution at high temperatures and pressures to form the oxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the sol-gel process due to its simplicity and cost-effectiveness. This method allows for precise control over the composition and properties of the oxide, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Titanium silicon oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxygen or air at high temperatures, resulting in the formation of titanium dioxide and silicon dioxide.

Reduction: The compound can be reduced using hydrogen or carbon monoxide at elevated temperatures, leading to the formation of titanium metal and silicon metal.

Substitution: Substitution reactions can occur when this compound reacts with other metal oxides, resulting in the formation of mixed metal oxides.

Major Products:

Oxidation: Titanium dioxide and silicon dioxide.

Reduction: Titanium metal and silicon metal.

Substitution: Mixed metal oxides.

Aplicaciones Científicas De Investigación

Titanium silicon oxide has a wide range of applications in scientific research due to its unique properties.

Chemistry:

- Used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.

Biology:

- Employed in the development of biosensors and bioactive coatings due to its biocompatibility and stability.

Medicine:

- Utilized in the fabrication of medical implants and devices, such as dental implants and bone grafts, due to its high mechanical strength and resistance to corrosion.

Industry:

- Applied in the production of high-temperature ceramics, coatings, and composites for aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of titanium silicon oxide involves its interaction with various molecular targets and pathways In catalytic applications, the compound acts as a catalyst by providing active sites for the adsorption and reaction of reactant molecules In biological applications, this compound interacts with cellular components, promoting cell adhesion and proliferation

Comparación Con Compuestos Similares

- Aluminum silicon oxide

- Zirconium silicon oxide

- Magnesium silicon oxide

These comparisons highlight the unique properties of titanium silicon oxide, making it a valuable material in various applications.

Actividad Biológica

Titanium silicon oxide (TiSiO4) is an inorganic compound that has garnered significant interest in biomedical applications due to its unique biological properties. This article explores the biological activity of this compound, including its osteogenic potential, antibacterial properties, and potential toxicity. The findings are supported by various studies and data tables illustrating key research results.

1. Osteogenic Properties

This compound exhibits promising osteogenic properties, making it suitable for use in bone implants and regenerative medicine. Research has shown that TiSiO4 can enhance bone formation and integration with surrounding tissues.

Case Study: Ti/Si/Ag Coatings

- A study investigated the effects of porous TiO2 coatings containing silicon (Si) and silver (Ag) on titanium implants. The results indicated that these coatings promoted osteoblast adhesion, proliferation, and mineralization, leading to improved bone integration in vivo .

- The coatings were characterized by a micro/nanoscale structure that facilitated cell attachment and growth. Additionally, the release of bioactive ions such as Si and Ag contributed to enhanced osteogenic activity .

2. Antibacterial Properties

The antibacterial activity of this compound is another critical aspect of its biological profile. It has been shown to inhibit the growth of various pathogenic bacteria.

Research Findings

- TiSiO4 has demonstrated efficacy against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The incorporation of TiSiO4 into polylactic acid (PLA) composites significantly improved their antibacterial properties .

- The study reported that up to 5% loading of TiSiO4 in PLA led to enhanced antibacterial effects, suggesting its potential for use in medical devices where infection control is paramount .

3. Toxicity Studies

While this compound shows beneficial biological activities, understanding its potential toxicity is crucial for safe application.

Toxicity Assessment

- A study evaluated the effects of oral exposure to this compound nanoparticles (≤ 50 nm) in rats. The findings indicated that high doses could lead to adverse effects, emphasizing the need for careful dosage consideration in biomedical applications .

- Other studies have examined the impact of TiSiO4 on soil organisms, revealing no significant toxic effects on earthworms at certain application rates, which may suggest a relatively low environmental toxicity under specific conditions .

4. Synthesis and Characterization

The synthesis methods for this compound significantly influence its properties and biological activity.

Synthesis Techniques

- Titania-silica oxides are typically prepared using sol-gel techniques, which allow for precise control over composition and structure .

- Characterization studies reveal that varying pH levels during synthesis can affect particle size and stability, which are critical for their biological performance .

5. Data Tables

The following tables summarize key findings from various studies regarding the biological activity of this compound.

Propiedades

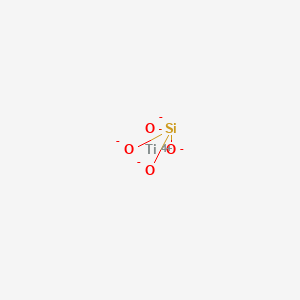

IUPAC Name |

titanium(4+);silicate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.Ti/c1-5(2,3)4;/q-4;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNXBBHKHHBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SiTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339927 | |

| Record name | Titanium(4+) silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19114-55-7 | |

| Record name | Titanium(4+) silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.